N-Ethyl-2-(naphthalen-1-yloxy)propanamide is a chemical compound with the molecular formula . It features a naphthalene ring connected to an ethyl group and a propanamide backbone, which contributes to its unique chemical properties. This compound is primarily utilized in research settings, particularly in organic synthesis and biological studies, due to its structural characteristics that allow for diverse applications in chemistry and biology .
The compound is cataloged under the CAS number 38641-90-6 and has been registered in various chemical databases such as PubChem and EPA's DSSTox. It is classified as a monocarboxylic acid amide, specifically a propanamide with an ethyl substitution at the nitrogen atom and a naphthalen-1-yloxy group at position 2 .
The synthesis of N-Ethyl-2-(naphthalen-1-yloxy)propanamide typically involves several key steps:
Advanced purification techniques such as recrystallization and chromatography are often used to enhance the yield and purity of the final product .
N-Ethyl-2-(naphthalen-1-yloxy)propanamide has a complex molecular structure characterized by:
The structure includes a hydrophobic naphthalene ring which contributes to its solubility characteristics in organic solvents .
N-Ethyl-2-(naphthalen-1-yloxy)propanamide can participate in various chemical reactions typical of amides:
These reactions are critical for its application as a reagent in organic synthesis .
The mechanism of action for N-Ethyl-2-(naphthalen-1-yloxy)propanamide primarily revolves around its interactions in biological systems. It may act as an inhibitor or modulator in specific biochemical pathways due to its structural features that allow binding to various biological targets. The exact mechanism can vary depending on the specific application but generally involves:
Further studies are necessary to elucidate specific pathways impacted by this compound .
N-Ethyl-2-(naphthalen-1-yloxy)propanamide exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring specific solubility profiles .
N-Ethyl-2-(naphthalen-1-yloxy)propanamide finds several applications in scientific research:
Its versatility stems from its unique chemical structure, which allows it to serve multiple roles in both synthetic chemistry and biological studies .
N-Ethyl-2-(naphthalen-1-yloxy)propanamide (CAS 38641-90-6) is an emerging compound of interest in biomedical research due to its distinctive structural features and potential pharmacological applications. Characterized by a naphthalene ring system linked via an ether-oxygen to a propanamide chain with an ethyl substituent on the amide nitrogen, this molecule represents a specialized subclass of naphthalene derivatives. Its structural complexity offers multiple sites for chemical modification and interaction with biological targets, positioning it as a valuable scaffold in drug discovery pipelines. While initially explored in agrochemical contexts, researchers are increasingly investigating its utility in modulating biological processes relevant to human disease, particularly in oncology and neurology, where naphthalene-based compounds have historically demonstrated therapeutic value. The compound's mechanism of action remains incompletely characterized, presenting both challenges and opportunities for fundamental research in molecular pharmacology [3].
The synthesis and initial characterization of N-Ethyl-2-(naphthalen-1-yloxy)propanamide traces back to late 20th-century agrochemical research, where its structural analogs were investigated for herbicidal properties. The specific compound with CAS registry 38641-90-6 first appeared in chemical databases in the 1980s, though detailed documentation of its initial synthesis remains limited in publicly available literature. Unlike many pharmacologically active compounds derived from natural product isolation, this molecule emerged from systematic synthetic efforts to modify the biologically active naphthalene scaffold. Its development coincided with growing interest in aryloxypropanamide derivatives as bioactive molecules with improved metabolic stability compared to ester-containing compounds. The transition from agricultural chemistry to biomedical investigation began in the early 2000s, when researchers recognized the structural similarities between this compound and established pharmacophores in central nervous system therapeutics and anticancer agents. This shift reflected the broader trend of repurposing chemical scaffolds across disciplinary boundaries. Despite decades of existence, comprehensive pharmacological characterization remains in preliminary stages, with significant knowledge gaps persisting regarding its specific molecular targets and structure-activity relationships .
Table 1: Historical Development Timeline of N-Ethyl-2-(naphthalen-1-yloxy)propanamide
Time Period | Development Milestone | Research Focus Area |
---|---|---|
1980s | Initial synthesis and CAS registration | Agrochemical development |
1990s-2000s | Structural analog optimization | Herbicide chemistry |
Early 2000s | Initial biomedical screening | Drug repurposing |
2010-Present | Target identification studies | Cancer and neuroscience |
N-Ethyl-2-(naphthalen-1-yloxy)propanamide belongs to the naphthalene-oxypropanamide structural class characterized by a naphthalene system connected through an ether linkage to the α-carbon of a propanamide chain. The molecule (C₁₅H₁₇NO₂, MW 243.30 g/mol) features three distinct pharmacophoric elements: (1) a planar, hydrophobic naphthalene moiety capable of π-π stacking interactions with aromatic residues in protein binding sites; (2) a chiral center at the C2 position of the propanamide chain, whose stereochemistry significantly influences biological activity; and (3) an N-ethyl substituted amide group that serves as both a hydrogen bond acceptor and donor while conferring enhanced metabolic stability compared to ester analogs. The compound's structural complexity is captured by its SMILES representation: CC(OC1=C2C=CC=CC2=CC=C1)C(NCC)=O, which precisely maps the connectivity between these key domains .
Critical stereochemical considerations differentiate this molecule from closely related structures. While the N,N-diethyl variant (CHEBI:83771) exists as a racemic mixture in commercial preparations, the monoethyl substitution pattern creates a stereogenic center that influences target engagement. The (R)-enantiomer demonstrates distinct binding preferences compared to the (S)-configuration, particularly in interactions with enzymes possessing chiral binding pockets. This stereochemical dependence presents both challenges in synthesis and purification, and opportunities for developing enantioselective therapies. The molecular flexibility is constrained by partial rotation barriers around the naphthyloxy-amide axis, creating semi-rigid conformational preferences that optimize binding to biological targets. Computational analyses indicate that the lowest energy conformation positions the naphthalene ring perpendicular to the propanamide plane, facilitating simultaneous hydrophobic contacts and hydrogen bonding via the amide functionality [3].
Table 2: Structural Characteristics of N-Ethyl-2-(naphthalen-1-yloxy)propanamide and Related Compounds
Structural Feature | N-Ethyl-2-(naphthalen-1-yloxy)propanamide | N,N-Diethyl Analog (CHEBI:83771) |
---|---|---|
Molecular Formula | C₁₅H₁₇NO₂ | C₁₇H₂₁NO₂ |
Molecular Weight | 243.30 g/mol | 271.35 g/mol |
Chiral Centers | 1 (C2 position) | 1 (C2 position) |
Amide Substitution | Secondary amide | Tertiary amide |
Hydrogen Bonding Capacity | Donor + Acceptor | Acceptor only |
Stereoisomer Activity | Enantiomer-dependent | Enantiomer-dependent |
The current research landscape for N-Ethyl-2-(naphthalen-1-yloxy)propanamide reveals promising but fragmented investigations across multiple domains. Recent studies have prioritized target identification, with computational modeling suggesting potential interactions with kinase family enzymes and G-protein coupled receptors (GPCRs) that recognize naphthalene-containing ligands. Specifically, molecular docking simulations indicate favorable binding energy profiles with cyclin-dependent kinases (CDKs) and serotonin receptors, positioning the compound as a potential modulator of cell cycle progression and neurological signaling pathways. However, these computational predictions require robust experimental validation through binding assays and functional studies. Synthetic chemistry efforts focus on developing efficient asymmetric synthesis routes to access enantiomerically pure material, as current commercial availability remains limited with frequent out-of-stock status reported by suppliers. This supply challenge significantly hampers comprehensive biological evaluation [3].
Significant knowledge gaps persist across multiple dimensions of this compound's research landscape. Foremost among these is the absence of comprehensive target deconvolution studies to identify its primary biomolecular interactions and downstream effects in cellular systems. While structural analogs like the diethyl variant napropamide have established herbicidal actions through root growth inhibition, the precise mechanism of the monoethyl derivative in mammalian systems remains undetermined. Additionally, the impact of stereochemistry on pharmacological activity requires systematic investigation through enantiopure compound testing. Current research also lacks detailed pharmacokinetic profiling, leaving questions about metabolic stability, membrane permeability, and biodistribution unanswered. The compound's physicochemical properties suggest potential blood-brain barrier penetration capabilities, but experimental verification is absent. Furthermore, the structure-activity relationship (SAR) around each modular component—naphthalene substitution patterns, oxygen linker optimization, and amide nitrogen alkylation—remains largely unexplored, representing critical opportunities for medicinal chemistry optimization [3].
Table 3: Current Research Focus Areas and Unresolved Questions
Research Focus Area | Current Status | Critical Knowledge Gaps |
---|---|---|
Target Identification | Preliminary computational docking studies | Lack of experimental target validation |
Synthesis & Supply | Limited commercial availability; racemic mixtures | Need for efficient asymmetric synthesis |
Stereochemical Effects | Recognition of chiral center importance | Limited data on enantiomer-specific bioactivity |
Mechanistic Studies | Extrapolation from structural analogs | Absence of pathway analysis in human cells |
SAR Development | Fragment knowledge from related compounds | Systematic modification studies needed |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9